Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against class I HDAC isoforms and demonstrates antitumor activity in vitro and in vivo against human myelodysplastic syndrome (SKM-1) cell lines. []
Relevance: This compound, like 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, features a benzamide core structure. This shared core suggests potential similarities in their binding affinities and interactions with specific target proteins, although their pharmacological profiles may differ. []
Compound Description: Imatinib is a widely used therapeutic agent for the treatment of leukemia. It functions as a tyrosine kinase inhibitor, specifically targeting the activity of the BCR-ABL tyrosine kinase. []
Relevance: Imatinib and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide both share a benzamide group within their structures. This shared structural motif can potentially contribute to similar binding interactions with target proteins. []
Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor that demonstrates efficacy against various imatinib-resistant mutants, including the T315I gatekeeper mutation. []
Relevance: AKE-72, like 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, shares a benzamide core structure. This similarity suggests that both compounds might exhibit overlapping binding patterns with certain target proteins. []
Compound Description: This compound acts as a CCR3 antagonist and is under investigation for its potential in treating inflammatory conditions. []
Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide share a key structural element: a methylsulfonylamino group attached to a phenyl ring. This shared moiety suggests that both compounds might interact with similar binding pockets within target proteins. []
Compound Description: AN-024 is an intermediate compound used in the preparation of Nilotinib. []
Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide share a benzamide group connected to a substituted phenyl ring. This common structural feature suggests that these compounds might exhibit similar binding preferences. []
Compound Description: This compound is synthesized from L-valine methyl ester hydrochloride through a series of reactions, culminating in the formation of the target oxadiazole derivative. []
Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide belong to the same broad chemical class of benzamide derivatives. They both feature a benzamide group, a common pharmacophore in medicinal chemistry, suggesting potential similarities in their interactions with biological targets. []
Compound Description: This compound has a novel, thermodynamically stable crystalline modification, potentially offering advantages for the stability of suspension formulations. []
Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide both possess a methylsulfonyl group linked to a benzamide moiety. This structural resemblance suggests a possible commonality in their binding interactions with specific biological targets. []
Compound Description: Timcodar is investigated for its potential use in the treatment of mycobacterial infections, specifically targeting Mycobacterium tuberculosis. []
Relevance: While Timcodar has a more complex structure than 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide, both share a benzamide core, suggesting a possible overlap in their binding affinities toward specific biological targets. []
Compound Description: Nilotinib is a tyrosine kinase inhibitor used as an anti-leukemia agent in the treatment of various cancers. [, , ]
Relevance: Both Nilotinib and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide feature a benzamide core structure, suggesting a possible similarity in their binding preferences to certain target proteins. [, , ]
Compound Description: The central eight-membered ring in this compound deviates from the ideal boat conformation due to steric hindrance. The molecule exhibits C(ar)—H⋯O hydrogen bonds, forming a three-dimensional network in its crystal structure. []
Relevance: This compound and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide share a common benzamide core structure. This shared structural feature could imply potential similarities in their binding interactions with particular biological targets, although their overall pharmacological profiles might differ. []
Compound Description: Lapatinib, also known as GW572016, is a tyrosine kinase inhibitor. It's used in combination with other medications to treat advanced or metastatic breast cancers that overexpress HER2 (ErbB2). [, , ]
Relevance: Both Lapatinib and 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide possess a methylsulfonyl group within their structures. This shared moiety suggests they might exhibit similar binding interactions with certain target proteins. [, , ]
N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and Derivatives
Compound Description: These compounds are synthesized through the reaction of N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides with N-chloramides. They have shown bactericidal and fungicidal activity. [, ]
Relevance: These compounds, particularly N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide and N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide, exhibit structural similarity to 4-methyl-3-[methyl(methylsulfonyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide. All structures incorporate a benzamide group and a sulfonamide group, suggesting they might share similar binding modes with certain protein targets. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.